molecular formula C10H12N2O B13858602 3-(1-Aminocyclopropyl)benzamide

3-(1-Aminocyclopropyl)benzamide

Cat. No.: B13858602
M. Wt: 176.21 g/mol
InChI Key: QQTBWBAECHCLFZ-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)benzamide is an organic compound with the molecular formula C10H12N2O It is a benzamide derivative characterized by the presence of an aminocyclopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)benzamide typically involves the reaction of 3-bromobenzamide with aminocyclopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzamide moiety allows for substitution reactions, where functional groups can be introduced at specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-(1-Aminocyclopropyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)benzamide involves its interaction with specific molecular targets and pathways. One of the primary targets is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of histone methylation. By inhibiting LSD1, the compound can modulate gene expression and potentially treat disorders associated with epigenetic dysregulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminocyclopropyl)benzamide is unique due to its specific structure, which allows it to interact with LSD1 selectively. This selectivity makes it a valuable compound for research in epigenetics and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-aminocyclopropyl)benzamide

InChI

InChI=1S/C10H12N2O/c11-9(13)7-2-1-3-8(6-7)10(12)4-5-10/h1-3,6H,4-5,12H2,(H2,11,13)

InChI Key

QQTBWBAECHCLFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C(=O)N)N

Origin of Product

United States

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